Cas no 118430-74-3 (3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine)
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine
- 5-cyclopropyl-2-methylpyrazol-3-amine
- 3-Cyclopropyl-1-methyl-1H-pyrazole-5-amine
- 5-Amino-3-cyclopropyl-1-methylpyrazole
- AKOS B024541
- BUTTPARK 47\08-28
- TIMTEC-BB SBB005491
- ART-CHEM-BB B024541
- 5-Amino-3-cyclopropyl-1-methyl-1H-pyrazole
- 1H-Pyrazol-5-aMine, 3-cyclopropyl-1-Methyl-
- 5-CYCLOPROPYL-2-METHYL-2 H-PYRAZOL-3-YLAMINE
- YWHWPIRLFHZSFS-UHFFFAOYSA-N
- PS-4706
- CS-0098976
- DTXSID40370673
- 3-cyclopropyl-1-methylpyrazol-5-amine
- 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, AldrichCPR
- AKOS000309071
- BP-10324
- MFCD00067984
- F8885-5288
- 5-cyclopropyl-2-methyl-pyrazole-3-amine
- Z336079588
- 5-cyclopropyl-2-methyl-2h-pyrazol-3-ylamine
- FT-0615579
- EN300-227498
- 5-amino-3-cyclopropyl-1-methyl pyrazole
- SCHEMBL574082
- SY042772
- 118430-74-3
- AM91047
- STK350158
- BBL040314
-
- MDL: MFCD00067984
- Inchi: 1S/C7H11N3/c1-10-7(8)4-6(9-10)5-2-3-5/h4-5H,2-3,8H2,1H3
- InChI Key: YWHWPIRLFHZSFS-UHFFFAOYSA-N
- SMILES: N1=C(C=C(N)N1C)C1CC1
Computed Properties
- Exact Mass: 137.09500
- Monoisotopic Mass: 137.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8A^2
- XLogP3: 0.5
Experimental Properties
- Density: 1.37±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 123-126°C
- Boiling Point: 299.2℃/760mmHg
- Flash Point: 134.8±24.0 °C
- Refractive Index: 1.7
- Solubility: Slightly soluble (4.8 g/l) (25 º C),
- PSA: 43.84000
- LogP: 1.46090
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine Security Information
- Signal Word:warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- Safety Term:S26-36/37/39
- Risk Phrases:R36/37/38
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C914538-5g |
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine |
118430-74-3 | 95% | 5g |
535.50 | 2021-05-17 | |
| Chemenu | CM188512-5g |
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine |
118430-74-3 | 95+% | 5g |
$134 | 2021-08-05 | |
| Chemenu | CM188512-10g |
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine |
118430-74-3 | 95+% | 10g |
$225 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X45215-5g |
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine |
118430-74-3 | 97% | 5g |
¥322.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X45215-1g |
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine |
118430-74-3 | 97% | 1g |
¥78.0 | 2023-09-05 | |
| TRC | C997805-100mg |
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine |
118430-74-3 | 100mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C997805-500mg |
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine |
118430-74-3 | 500mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C997805-1g |
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine |
118430-74-3 | 1g |
$ 95.00 | 2022-06-06 | ||
| Fluorochem | 017104-1g |
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine |
118430-74-3 | 97% | 1g |
£19.00 | 2022-03-01 | |
| Fluorochem | 017104-5g |
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine |
118430-74-3 | 97% | 5g |
£50.00 | 2022-03-01 |
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine Suppliers
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine: A Comprehensive Overview
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine, also known by its CAS number 118430-74-3, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential uses in drug discovery, catalysis, and advanced materials development. In this article, we delve into the chemical structure, synthesis methods, applications, and recent advancements related to this compound.
The molecular structure of 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine is characterized by a pyrazole ring system, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The substituents on the pyrazole ring include a cyclopropyl group at position 3 and a methyl group at position 1, along with an amine group at position 5. This combination of functional groups imparts the compound with unique electronic and steric properties, making it suitable for various chemical transformations and applications.
Recent studies have highlighted the potential of 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine in drug design due to its ability to act as a scaffold for bioactive molecules. Researchers have explored its role as a building block for constructing complex heterocyclic compounds with promising pharmacological activities. For instance, derivatives of this compound have shown potential in targeting specific enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders.
In the realm of catalysis, 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine has been investigated as a ligand for transition metal catalysts. Its ability to coordinate with metal centers makes it a valuable component in asymmetric catalysis and organometallic reactions. Recent advancements have demonstrated its effectiveness in facilitating enantioselective reactions, which are crucial for the production of chiral pharmaceuticals.
The synthesis of 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine involves multi-step processes that typically start with the preparation of pyrazole derivatives followed by functionalization with cyclopropyl and methyl groups. Researchers have optimized these synthetic routes to enhance yield and purity, making the compound more accessible for large-scale applications.
Beyond its chemical applications, 3-Cyclopropyl-1-methyl-1H-pyrazol-5
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